methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate is a complex organic compound with a unique structure that includes a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 6-methyl-4-phenyl-2-aminobenzylamine under acidic conditions to form the quinazoline core. This intermediate is then esterified with methyl bromoacetate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to its dihydro form.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a neuroprotective and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: It is used in studies involving cell viability assays and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This inhibition leads to reduced inflammation and neuroprotection.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-3-yl]acetate is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Unlike similar compounds, it exhibits a combination of neuroprotective and anti-inflammatory activities, making it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-[6-methyl-4-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-quinazolin-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-17-11-12-21-20(13-17)25(18-9-7-6-8-10-18)29(16-24(30)33-4)27(28-21)19-14-22(31-2)26(34-5)23(15-19)32-3/h6-15,25H,16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNORYKAJBUHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2C3=CC=CC=C3)CC(=O)OC)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.